molecular formula C22H32N2OSi B584231 1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine CAS No. 887583-71-3

1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine

Cat. No. B584231
CAS RN: 887583-71-3
M. Wt: 368.596
InChI Key: VHTGWHWKPHHGHK-UHFFFAOYSA-N
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Description

“1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine” is a chemical compound with the molecular formula C22H32N2OSi . It has a molecular weight of 368.6 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane . The InChI string and the Canonical SMILES are also provided for further structural analysis .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 368.228390183 g/mol . The topological polar surface area is 24.5 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Drug Synthesis

The piperazine moiety, which is a part of the compound , is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Kinase Inhibitors

Compounds containing the piperazine moiety have been approved for the treatment of metastatic breast cancer . They bind to the kinase-inactive conformation, which is crucial in the development of cancer .

Receptor Modulators

Piperazine-containing compounds are also used as receptor modulators . They can interact with various receptors in the body, influencing their activity and playing a significant role in various biological processes .

Synthetic Chemistry

The piperazine ring is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

Biological Evaluation

Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .

Antibacterial and Antifungal Activities

The compounds containing piperazine rings have shown a wide spectrum of biological activities such as the antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .

properties

IUPAC Name

tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGWHWKPHHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine

CAS RN

887583-71-3
Record name 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887583-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To 2-piperazin-1-yl-ethanol (2 g, 15.36 mmol) in CH2Cl2 (70 mL) and pyridine (1.85 mL, 23.04 mmol) was added DMAP (188 mg, 1.53 mmol) and TBDPS chloride (3.37 mL, 18.44 mmol) and the reaction mixture stirred at RT for 18 h. The reaction mixture was concentrated in vacuo and the crude material was purified by silica gel column chromatography, eluting with CH2Cl2 and increasing the polarity to 10% MeOH/CH2Cl2 to obtain 1-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine as a colourless oil (1.1 g, 21%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(piperazin-1-yl)ethanol (1.000 g, 7.68 mmol) was dissolved in DCM (35.1 ml) and pyridine (0.932 ml, 11.52 mmol) followed by DMAP (0.094 g, 0.77 mmol) were added. tert-butylchlorodiphenylsilane (2.368 ml, 9.22 mmol) was added to the solution and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and the concentrate was purified by column chromatography (ISCO, eluting with 10% MeOH/DCM) to give the title product (2.73 g, yield: 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
35.1 mL
Type
solvent
Reaction Step One
Quantity
0.932 mL
Type
reactant
Reaction Step Two
Quantity
2.368 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.094 g
Type
catalyst
Reaction Step Four
Yield
96%

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